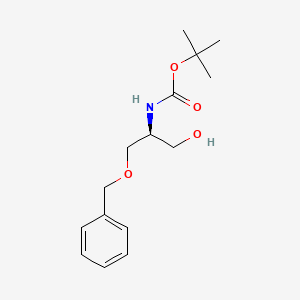

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560157 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-15-1 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol from L-Serine

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a valuable chiral building block, commencing from the readily available amino acid, L-serine. The document delineates a robust three-step synthetic pathway involving strategic protection of functional groups followed by a chemoselective reduction. Each stage is discussed with an emphasis on the underlying chemical principles, causality behind procedural choices, and practical insights for execution in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for preparing this important synthetic intermediate.

Part 1: Synthetic Strategy and Mechanistic Overview

The conversion of L-serine into this compound is a cornerstone transformation for accessing a versatile chiral precursor used in the synthesis of complex bioactive molecules and pharmaceuticals.[1][2] The synthetic strategy hinges on a logical sequence of protection and reduction, ensuring high stereochemical fidelity and yield.

Retrosynthetic Analysis & Protecting Group Strategy

The target molecule contains three functional groups: a primary amine, a primary alcohol, and a benzyl ether. The synthesis starts from L-serine, which has a primary amine, a primary hydroxyl group, and a carboxylic acid. The core challenge is the selective reduction of the carboxylic acid in the presence of other reactive sites. This necessitates a robust protecting group strategy.

-

Amino Group Protection: The nucleophilic amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is ideal due to its stability under a wide range of reaction conditions (including basic conditions for benzylation and reductive conditions with borohydrides) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonality with the benzyl ether.[3][4]

-

Hydroxyl Group Protection: The primary hydroxyl group is protected as a benzyl ether. The benzyl group is exceptionally stable and is typically removed via catalytic hydrogenolysis, a condition orthogonal to the acid-labile Boc group.[3][5] This protection prevents the hydroxyl group from interfering with the subsequent reduction step.

-

Carboxylic Acid Reduction: With the amine and hydroxyl groups masked, the carboxylic acid is selectively reduced to a primary alcohol. This is the key transformation that yields the final product.

The overall forward synthesis, therefore, proceeds via three main steps: N-protection, O-protection, and reduction.

Overall Synthetic Pathway

The chosen synthetic route is outlined below. This pathway is favored for its high yields, operational simplicity, and use of readily available reagents.

Caption: Overall synthetic route from L-Serine to the target amino alcohol.

Part 2: Detailed Experimental Protocols

The following protocols are compiled from established literature procedures and represent a reliable workflow for the synthesis.[6][7][8][9] All operations involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (N-Boc-L-Serine)

This initial step protects the amino group of L-serine, rendering it unreactive for the subsequent benzylation step.

Protocol:

-

Dissolve L-serine (e.g., 5.2 g, 50.0 mmol) in a mixture of 1M sodium hydroxide solution (50 mL) and 1,4-dioxane (100 mL) in a round-bottom flask.[6]

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O, e.g., 13.1 g, 60.0 mmol) to the reaction mixture.[6]

-

Allow the mixture to warm to room temperature and continue stirring for 24 hours.

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous layer with diethyl ether (50 mL) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 by adding 1M sulfuric acid solution.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a viscous oil. An expected yield is typically high, around 94%.[6]

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

This step protects the hydroxyl group as a benzyl ether, a crucial step before the final reduction.

Protocol:

-

Dissolve the N-Boc-L-serine from the previous step (e.g., 8.2 g, 40.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL) in a flame-dried, three-neck flask under an argon atmosphere.[6][9]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 2.1 g, 88 mmol, 2.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable H₂ gas.

-

Stir the mixture at 0 °C for 1.5 hours.

-

Add benzyl bromide (BnBr, e.g., 13.75 g, 80.40 mmol) dropwise via syringe.[9]

-

Allow the reaction to gradually warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water. Remove the DMF under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove excess benzyl bromide and mineral oil.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-O-benzyl-L-serine.

Step 3: Reduction to this compound

This final step chemoselectively reduces the carboxylic acid to the primary alcohol. The use of lithium borohydride, generated in situ from sodium borohydride and lithium chloride, is a powerful and efficient method for reducing the intermediate ester (formed implicitly or explicitly) or activated acid.[8][10]

Caption: Laboratory workflow for the reduction of the protected serine derivative.

Protocol (Based on in situ LiBH₄ generation):

-

Dissolve N-Boc-O-benzyl-L-serine (e.g., 0.25 mol) in anhydrous tetrahydrofuran (THF, 350 mL) under an inert atmosphere.[8]

-

Add anhydrous lithium chloride (LiCl, 21.2 g, 0.5 mol, 2 eq.).

-

Add sodium borohydride (NaBH₄, 18.9 g, 0.5 mol, 2 eq.). The reaction generates LiBH₄ in situ, with sodium chloride precipitating.[8]

-

Add ethanol (700 mL) and stir the mixture at room temperature overnight.

-

Cool the mixture in an ice-water bath.

-

Adjust the pH to ~4 by the gradual and careful addition of 10% aqueous citric acid solution.

-

Concentrate the mixture in vacuo to remove the organic solvents.

-

Add water (700 mL) to the residue and extract the product with dichloromethane (3 x 600 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by recrystallization or silica gel chromatography. A crude yield of ~95% can be expected.[8]

Part 3: Data Summary and Characterization

Precise control over stoichiometry and reaction conditions is critical for achieving high yields and purity.

| Step | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | L-Serine | (Boc)₂O, NaOH | 1,4-Dioxane / H₂O | 0 → RT | 24 | ~94%[6] |

| 2 | N-Boc-L-Serine | NaH, BnBr | Anhydrous DMF | 0 → RT | Overnight | >85% |

| 3 | Boc-Ser(Bzl)-OH | NaBH₄, LiCl | THF / EtOH | RT | Overnight | ~95% (crude)[8] |

Characterization of this compound:

-

Appearance: White to off-white solid.[11]

-

Melting Point: 66-69 °C.[11]

-

Optical Rotation ([α]D): -14° (c=1 in chloroform).[11]

-

Spectroscopic Analysis: Structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of Boc, benzyl, and alcohol functionalities and the correct molecular weight (281.35 g/mol ).

Part 4: Process Rationale and Field Insights

Causality of Reagent Selection

-

In situ LiBH₄ vs. LiAlH₄: While lithium aluminum hydride (LAH) is a powerful reducing agent, it is highly reactive and pyrophoric. Lithium borohydride (LiBH₄) is a safer alternative that is still strong enough to reduce esters and activated carboxylic acids.[10] Generating it in situ from the more stable and less expensive NaBH₄ and LiCl is a cost-effective and practical approach.[8] This method avoids the potential for side reactions associated with LAH, such as reduction of the Boc-carbamate.

-

NaH for Benzylation: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the hydroxyl and carboxylic acid groups of N-Boc-L-serine to form the corresponding alkoxide and carboxylate. The alkoxide is a potent nucleophile that readily displaces bromide from benzyl bromide in an SN2 reaction.

Importance of Reaction Conditions

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere for the benzylation (Step 2) and reduction (Step 3) is critical. NaH and borohydrides react with water, which would quench the reagents and significantly lower the yield.

-

Temperature Control: Initial cooling to 0 °C during the addition of highly reactive reagents like (Boc)₂O, NaH, and borohydrides is essential to control the reaction rate, dissipate heat, and minimize side reactions.

Work-up and Purification Strategy

-

Acidic/Basic Washes: The work-up procedures are designed to remove unreacted reagents and byproducts. For instance, after N-Boc protection, acidifying the solution protonates the carboxylate, allowing it to be extracted into an organic solvent while inorganic salts remain in the aqueous phase.[6]

-

Chromatography: Silica gel column chromatography is a standard and effective method for purifying the polar, non-volatile intermediates and the final product, ensuring high purity required for subsequent synthetic steps in drug development.

Conclusion

The synthesis of this compound from L-serine is a well-established and reliable process. The three-step sequence of N-Boc protection, O-benzylation, and borohydride-mediated reduction provides a high-yielding and stereochemically controlled route to this valuable chiral building block. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely implement this synthesis to support advanced research and drug discovery programs.

References

- Synthesis of O-benzyl-L-serine - Supporting Information.

- O-BENZYL-L-SERINE synthesis - ChemicalBook.

- This compound | 79069-15-1 - ChemicalBook.

- Reduction of esters to alcohols w/ in situ LiBH4, Hive Novel Discourse.

- The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium.

- Boc-Ser(Bzl)-OH [23680-31-1] - Aapptec Peptides.

- The Preparation of O-Benzyl-L-serine - RSC Publishing.

- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.

-

Lithium borohydride - Wikipedia. Available at: [Link]

- N-BOC-O-Benzyl-L-serine | 23680-31-1 - ChemicalBook.

- This compound - MySkinRecipes.

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids - DigitalCommons@USU. Available at: [Link]

- This compound - Chongqing Chemdad Co. ,Ltd.

- Exploring the Synthesis Applications of N-Boc-O-Benzyl-L-Serine.

- CN104326943A - Method for preparing Boc-L-serine - Google Patents.

- Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 79069-15-1 [chemicalbook.com]

- 8. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]

- 9. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]

- 10. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" physical properties

An In-Depth Technical Guide to the Physical Properties of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol

Introduction

This compound, also known as Boc-Serinol(Bzl), is a chiral building block of significant interest in medicinal chemistry and organic synthesis. As an N-protected amino alcohol, it serves as a versatile precursor for synthesizing complex molecules, including pharmaceutical intermediates and peptidomimetics.[1] The presence of three key functional groups—a primary alcohol, a Boc-protected amine, and a benzyl ether—provides a rich platform for selective chemical modifications. The defined (S)-stereochemistry at the C2 position is crucial for the enantioselective synthesis of target molecules, making a thorough understanding of its physical properties essential for its effective use in research and development.

This guide provides a comprehensive overview of the core physical properties, handling protocols, and analytical characterization methods for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. The following identifiers and structural representation define the compound.

-

IUPAC Name: tert-butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate

-

Common Synonyms: Boc-Serinol(Bzl), N-(tert-Butoxycarbonyl)-O-benzyl-L-serinol

-

Molecular Formula: C₁₅H₂₃NO₄

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 66-69 °C (literature value) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Specific Optical Rotation ([α]²⁰_D) | Approx. -14° (c=1 in chloroform) | Inferred from[6][7] |

Melting Point

The melting point is a critical indicator of purity. For this compound, the literature value is a relatively sharp range of 66-69 °C.[3] A broader melting range observed in a laboratory sample would suggest the presence of impurities, which could be residual solvents or byproducts from its synthesis.

Solubility

The compound exhibits good solubility in a range of common organic solvents, including chlorinated solvents (chloroform, dichloromethane), esters (ethyl acetate), and polar aprotic solvents (DMSO, acetone).[3] This solubility profile is consistent with its structure, which contains both nonpolar (benzyl, Boc) and polar (hydroxyl, carbamate) functionalities. This information is vital for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

Optical Activity

As a chiral molecule, this compound rotates plane-polarized light. While a specific value for the (S)-enantiomer is not directly reported in the provided search results, its enantiomer, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, has a reported specific rotation of [α]²⁰/D +14° (c = 1 in chloroform).

Expertise Insight: Enantiomers are non-superimposable mirror images that possess identical physical properties, with the sole exception of their interaction with plane-polarized light.[6] They rotate light to an equal magnitude but in opposite directions.[7] Therefore, it is scientifically sound to infer that the specific rotation for the (S)-enantiomer is approximately -14° under identical measurement conditions (20°C, sodium D-line, 1 g/100mL concentration in chloroform). A measured value significantly different from this would indicate either incorrect stereochemical assignment or the presence of the (R)-enantiomer as a contaminant.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure researcher safety and maintain the chemical integrity of the compound.

-

Hazard Identification: The compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[2]

-

Safe Handling Protocols:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[2][8]

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

-

Storage Conditions:

-

Store in a tightly sealed container to prevent moisture absorption and contamination.[2]

-

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8]

-

For long-term stability, storage in a refrigerator at 2-8°C is advisable, a practice common for complex organic molecules.[9]

-

Experimental Protocols for Characterization

Verifying the identity and purity of a starting material is a non-negotiable step in synthesis and drug development. The following protocols outline standard methods for characterizing this compound.

Protocol 4.1: Determination of Specific Rotation

This experiment validates the enantiomeric identity of the compound.

Caption: Workflow for measuring specific rotation.

Step-by-Step Methodology:

-

Solution Preparation (Trustworthiness): Accurately weigh approximately 100 mg of this compound and record the mass precisely. Quantitatively transfer it to a 10.0 mL volumetric flask and dissolve in chloroform, filling to the mark. The precision of this step is critical as the concentration (c) is a key variable in the final calculation.

-

Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument by filling the sample cell with the blank solvent (chloroform) and setting the reading to 0°.

-

Measurement: Rinse the sample cell with a small amount of the prepared solution before filling it completely, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α_obs / (c × l).

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL (e.g., 0.100 g / 10.0 mL = 0.01 g/mL).

-

l is the path length of the cell in decimeters (typically 1 dm).[10]

-

The calculated value should be close to -14°.

-

Protocol 4.2: Spectroscopic Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. While a spectrum must be run for confirmation, the expected chemical shifts and multiplicities can be predicted.

Expertise & Experience: The choice of solvent for NMR is important. Deuterated chloroform (CDCl₃) is an excellent choice given the compound's solubility and the solvent's unobtrusive signal at ~7.26 ppm.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.0 ppm (broad singlet, 1H): NH proton of the Boc-carbamate.

-

~4.5 ppm (singlet, 2H): -O-CH₂-Ph protons of the benzyl ether.

-

~3.5-3.8 ppm (multiplet, 3H): Protons of the propanol backbone (-CH- and -CH₂-OH).

-

~3.4 ppm (multiplet, 2H): Protons of the benzyloxy methylene group (-CH-CH₂-O-).

-

~2.5 ppm (broad singlet, 1H): OH proton of the primary alcohol.

-

~1.4 ppm (singlet, 9H): Protons of the three equivalent methyl groups of the tert-butyl (Boc) group.

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):

-

~156 ppm: Carbonyl carbon of the Boc group.

-

~138 ppm: Quaternary aromatic carbon of the benzyl group.

-

~127-129 ppm: Aromatic CH carbons of the benzyl group.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~73 ppm: Methylene carbon of the benzyl ether (-O-CH₂-Ph).

-

~71 ppm: Methylene carbon adjacent to the ether oxygen (-CH-CH₂-O-).

-

~65 ppm: Methylene carbon of the primary alcohol (-CH₂-OH).

-

~53 ppm: Chiral methine carbon (-CH-NHBoc).

-

~28 ppm: Methyl carbons of the Boc group.

This compound is a well-characterized chiral building block with defined physical properties. Its solid state, specific melting point range, and predictable solubility make it a manageable reagent in a laboratory setting. The compound's optical activity is a key feature that confirms its stereochemical integrity, a critical parameter for its application in asymmetric synthesis. By adhering to the safety guidelines and utilizing the characterization protocols outlined in this guide, researchers can confidently and effectively employ this versatile molecule in their synthetic endeavors.

References

-

Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]

-

PubChem - National Institutes of Health. 3-(Benzylamino)propanol. [Link]

-

PubChem - National Institutes of Health. tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate. [Link]

-

Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]

-

PubChem - National Institutes of Health. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

University Course Material. Lecture outline on optical rotation. [Link]

-

Chemistry LibreTexts. Optical Activity. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | 79069-15-1 [chemicalbook.com]

- 4. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. amherst.edu [amherst.edu]

- 8. fishersci.com [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chem.libretexts.org [chem.libretexts.org]

"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" chemical structure and stereochemistry

An In-Depth Technical Guide to N-Boc-(S)-2-amino-3-benzyloxy-1-propanol: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatic differences in pharmacological activity between the enantiomers of a drug candidate.[1] This reality has propelled the demand for enantiomerically pure starting materials, known as chiral building blocks, which serve as foundational components for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

This compound, a derivative of the natural amino acid L-serine, stands out as a particularly versatile and valuable chiral building block.[4] Its structure features a defined stereocenter and orthogonally protected functional groups—an acid-labile N-Boc group and a benzyl ether removable by hydrogenolysis. This pre-packaged arrangement of functionality and stereochemistry provides medicinal chemists with a reliable and strategically flexible tool for constructing complex chiral molecules. This guide offers a comprehensive technical overview of its structure, synthesis, and strategic applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Structural Analysis

This compound is a white to off-white solid at room temperature, valued for its stability and solubility in common organic solvents like chloroform, ethyl acetate, and DMSO.[4][5][6][7]

Key Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 79069-15-1 | [5][7][8] |

| Molecular Formula | C₁₅H₂₃NO₄ | [4][7][9] |

| Molecular Weight | 281.35 g/mol | [4][7][9] |

| Appearance | White to off-white solid/powder | [4][7] |

| Melting Point | 66-69 °C | [5][7][10] |

| Optical Rotation [α]D | -14° (c=1 in chloroform) | [6][7] |

| Storage Conditions | 2-8°C, under inert gas | [4][6][7] |

Structural Elucidation and Stereochemistry

The utility of this molecule is rooted in its carefully designed structure, which contains three key functional groups around a single chiral center.

Figure 1: Chemical Structure with key functional groups highlighted.

Figure 1: Chemical Structure with key functional groups highlighted.

-

The (S)-Stereocenter: The carbon at position 2 (C2) is a chiral center with the (S)-configuration. This stereochemistry is derived directly from the natural chiral pool starting material, L-serine (the (S)-enantiomer of serine). Its presence allows for the transfer of chirality, ensuring the stereochemical integrity of subsequent products in a synthetic sequence. The specific optical rotation of -14° is a critical quality control parameter to confirm its enantiomeric purity.[6][7]

-

N-Boc Protecting Group: The amine is protected with a tert-butoxycarbonyl (Boc) group. This is one of the most common amine protecting groups in organic synthesis for a crucial reason: its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic) coupled with its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[11][12] This allows for the selective deprotection of the amine for subsequent coupling reactions without disturbing other parts of the molecule.

-

Benzyloxy (Bn) Protecting Group: The side-chain hydroxyl group is protected as a benzyl ether. The benzyl group is robust and withstands many synthetic transformations. Critically, it can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the acid-labile removal of the Boc group.[4]

-

Primary Alcohol (-CH₂OH): The free primary alcohol is a key reactive handle. It can be oxidized to an aldehyde or carboxylic acid, or used in coupling reactions such as esterifications or etherifications, providing a site for further molecular elaboration.

This orthogonal protection scheme is the cornerstone of its strategic value, enabling chemists to selectively unmask and react each functional group—the amine, the side-chain hydroxyl, and the primary alcohol—in a controlled, stepwise manner.

Part 2: Synthesis and Characterization Protocol

The most common and reliable synthesis of this compound involves the reduction of a carboxyl-activated derivative of N-Boc-O-benzyl-L-serine. The following protocol details a field-proven method using sodium borohydride to reduce an activated N-hydroxysuccinimide (NHS) ester.[5]

Principle of Synthesis

The synthesis begins with the commercially available N-Boc-O-benzyl-L-serine. The carboxylic acid is first "activated" by converting it into an NHS ester, which is highly susceptible to nucleophilic attack. This activated ester is then reduced using a mild hydride source, sodium borohydride (NaBH₄), which selectively reduces the ester to a primary alcohol without affecting the Boc or benzyl protecting groups and, crucially, without racemizing the chiral center.

Detailed Experimental Protocol

Objective: To synthesize this compound from N-Boc-O-benzyl-L-serine.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

| N-Boc-O-benzyl-L-serine | 295.33 | 5.00 g | 16.9 mmol |

| N-Hydroxysuccinimide (NHS) | 115.09 | 2.14 g | 18.6 mmol |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 3.83 g | 18.6 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.28 g | 33.8 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Ethyl Acetate (EtOAc) | - | 200 mL | - |

| Saturated NH₄Cl (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Step-by-Step Methodology:

-

Activation of Carboxylic Acid (Formation of NHS Ester):

-

In a 250 mL round-bottom flask under an argon atmosphere, dissolve N-Boc-O-benzyl-L-serine (5.00 g, 16.9 mmol) and N-hydroxysuccinimide (2.14 g, 18.6 mmol) in 50 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (3.83 g, 18.6 mmol) in 20 mL of anhydrous THF dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Reduction to the Primary Alcohol:

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of THF.

-

Transfer the filtrate to a new 500 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Causality: The ice bath is critical here to control the exothermic reaction between sodium borohydride and the activated ester, preventing side reactions.

-

Add sodium borohydride (1.28 g, 33.8 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C.[5]

-

Remove the ice bath and stir the mixture at room temperature overnight.[5]

-

-

Workup and Extraction:

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of water.

-

Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous ammonium chloride solution and 50 mL of brine.[5]

-

Causality: The ammonium chloride wash removes residual borohydride salts, while the brine wash helps to break any emulsions and remove water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization (Self-Validation):

-

The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient, typically starting from 4:1).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.

-

Trustworthiness: The integrity of the protocol is validated by confirming the product's identity and purity. The expected analytical data are:

-

¹H NMR: Conforms to the expected structure, showing signals for Boc protons (~1.4 ppm), benzyl protons (~7.3 ppm), and the diastereotopic protons of the core structure.

-

Mass Spec (ESI+): m/z = 282.17 [M+H]⁺, 304.15 [M+Na]⁺.

-

Optical Rotation: [α]D ≈ -14° (c=1, CHCl₃), confirming retention of stereochemistry.

-

-

Part 3: Strategic Applications in Drug Development

The primary application of this compound is as a chiral synthon to introduce a specific stereocenter into a target molecule.[4][] The orthogonal protecting groups allow for its strategic incorporation through various synthetic routes.

Workflow for Strategic Deprotection and Elaboration

The true power of this building block lies in the chemist's ability to selectively deprotect and modify its functional groups. This workflow enables the synthesis of diverse and complex molecular architectures from a single starting material.

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks in Asymmetric Synthesis Synthesis and Applications [elmhurst.ecampus.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 79069-15-1 [chemicalbook.com]

- 6. This compound CAS#: 79069-15-1 [m.chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. equationchemical.com [equationchemical.com]

- 9. This compound | CAS: 79069-15-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol 98 127559-33-5 [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" CAS number 79069-15-1 properties

An In-Depth Technical Guide to N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS 79069-15-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in synthetic organic chemistry and drug development. We will delve into its core properties, synthesis, analytical characterization, and key applications, offering field-proven insights and methodologies for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

This compound, also known as tert-butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate, is a valuable chiral intermediate. Its structure incorporates a protected amine (Boc group), a primary alcohol, and a benzyl-protected primary alcohol, all arranged around a stereodefined chiral center. This unique combination of functional groups makes it a versatile precursor for synthesizing a wide array of complex molecules, particularly in the development of protease inhibitors and other therapeutic agents. The strategic placement of the Boc and benzyl protecting groups allows for selective deprotection and further functionalization, a critical aspect in multi-step organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring appropriate handling and storage.

| Property | Value | Source |

| CAS Number | 79069-15-1 | |

| Molecular Formula | C15H23NO4 | |

| Molecular Weight | 281.35 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 74-78 °C | |

| Boiling Point | 426.9±40.0 °C at 760 mmHg (Predicted) | |

| Density | 1.112±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |

| Optical Rotation | [α]D typically around +10 to +14 deg (c=1, CHCl3) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 5.05 (br s, 1H, NH), 4.53 (s, 2H, OCH₂Ph), 3.85-3.75 (m, 1H, CH), 3.70-3.50 (m, 4H, CH₂OH, OCH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 156.5, 137.8, 128.6, 127.9, 127.8, 79.8, 73.5, 71.5, 63.8, 52.1, 28.5.

-

Mass Spectrometry (ESI+): m/z 282.17 [M+H]⁺, 304.15 [M+Na]⁺.

Synthesis and Purification

The most common and efficient synthesis of this compound originates from the chiral pool, specifically from (S)-serine methyl ester hydrochloride. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity.

An In-depth Technical Guide on the Solubility of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in Organic Solvents

A-1-2026-01

Abstract

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a pivotal chiral building block in modern organic synthesis, particularly within pharmaceutical development. Its efficacy in synthetic routes is critically dependent on its behavior in various solvents. This technical guide provides a comprehensive analysis of the solubility of this compound across a spectrum of common organic solvents. We bridge theoretical physicochemical principles with practical, experimentally-derived data to create a robust resource for researchers, scientists, and drug development professionals. This guide details a standardized protocol for solubility determination, presents a comparative data table, and discusses the implications for process optimization, purification strategies, and formulation development.

Introduction: The Significance of a Chiral Building Block

This compound, also known as N-(tert-Butoxycarbonyl)-O-benzyl-L-serinol, is a highly valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1] Its structure incorporates a primary alcohol, a Boc-protected amine, and a benzyl ether, conferring a unique combination of reactivity and stability. This compound serves as a key precursor for a range of bioactive molecules, including protease inhibitors and other complex therapeutic agents.

A thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction rates, equilibria, and the suppression of side reactions.

-

Purification Efficiency: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Process Scalability: Predictable solubility behavior is crucial for the successful scale-up of synthetic processes from the laboratory to manufacturing.

This guide aims to provide the necessary data and foundational knowledge to empower scientists to make informed solvent choices, thereby enhancing the efficiency and success of their synthetic endeavors.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." The molecular structure of this compound (Molecular Weight: 281.35 g/mol ) dictates its interactions with different solvent classes.[2][3]

-

Hydrogen Bonding: The molecule possesses a primary hydroxyl (-OH) group and a carbamate N-H group, both of which can act as hydrogen bond donors. The oxygen atoms of the hydroxyl, carbamate, and ether functionalities can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests good solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, Acetone).[2][4]

-

Polarity: The presence of multiple heteroatoms (O, N) creates significant dipole moments within the molecule, rendering it polar. This polarity is expected to lead to favorable interactions with polar solvents such as dichloromethane, chloroform, and ethyl acetate.[2][4]

-

Nonpolar Character: The bulky, nonpolar tert-butyl group and the aromatic benzyl group introduce significant lipophilic character. This suggests that while highly nonpolar solvents like hexanes may be poor choices, the compound could exhibit some solubility in solvents with moderate polarity like toluene.

Based on this analysis, we can predict a solubility profile that favors polar solvents, with moderate to poor solubility in nonpolar aliphatic hydrocarbons.

Experimental Determination of Equilibrium Solubility

To ensure reliable and reproducible data, a standardized methodology for determining equilibrium solubility is essential. The Saturation Shake-Flask method is a widely accepted and robust technique for this purpose.[5][6][7]

Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed vial at a constant, controlled temperature (e.g., 25°C). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[7]

-

Equilibration: Agitate the vial using a shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[8] The time required may vary depending on the solvent.

-

Phase Separation: Cease agitation and allow the suspension to settle for a sufficient period (e.g., 2-4 hours) to permit the undissolved solid to sediment.[6]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Analysis: Quantify the concentration of the dissolved compound in the aliquot. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its specificity and ability to detect potential degradation.[7] Alternatively, gravimetric analysis (evaporation of the solvent and weighing the residue) can be used if the compound is non-volatile and thermally stable.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

This protocol provides a self-validating system for generating trustworthy solubility data.

Figure 1: Experimental workflow for the Saturation Shake-Flask solubility determination method.

Solubility Data & Analysis

The following table summarizes the solubility of this compound in various organic solvents, based on available data and established chemical principles.

| Solvent | Solvent Class | Qualitative Solubility | Implications for Use |

| Dichloromethane (DCM) | Chlorinated | Soluble[2][4] | Excellent for reactions and chromatography. |

| Chloroform | Chlorinated | Soluble[2][4] | Good for reactions; often used for NMR analysis. |

| Ethyl Acetate (EtOAc) | Ester | Soluble[2][4] | Versatile solvent for reactions and extractions. |

| Acetone | Ketone | Soluble[2][4] | Useful for reactions and as a cleaning solvent. |

| Tetrahydrofuran (THF) | Ether | Soluble | A common choice for reactions involving hydrides. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2][4] | High boiling point, useful for challenging reactions. |

| Methanol (MeOH) | Polar Protic | Soluble | Good for reactions and some crystallizations. |

| Ethanol (EtOH) | Polar Protic | Soluble | A greener alternative to methanol for many applications. |

| Isopropanol (IPA) | Polar Protic | Moderately Soluble | Can be used for crystallization/precipitation. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | May be used in specific reactions or for extractions. |

| Hexanes/Heptane | Aliphatic Hydrocarbon | Insoluble/Very Sparingly Soluble | Excellent anti-solvents for precipitation/crystallization. |

Analysis of Trends: The experimental data strongly aligns with the theoretical framework. The compound is readily soluble in a range of polar aprotic (DCM, EtOAc, THF, Acetone) and polar protic (alcohols) solvents. This confirms the dominant role of the polar functional groups and hydrogen bonding capabilities in the solvation process. Its poor solubility in nonpolar aliphatic solvents like hexanes makes them ideal anti-solvents for inducing crystallization from more polar solvent systems.

Figure 2: Relationship between solvent class and solubility based on intermolecular forces.

Implications for Research and Drug Development

-

Reaction Chemistry: For reactions involving the primary alcohol (e.g., esterification, oxidation), aprotic solvents like Dichloromethane or Ethyl Acetate are excellent choices to avoid solvent participation. For reactions requiring higher temperatures, DMSO is a viable option.

-

Purification Strategy: A common and effective purification strategy is crystallization. Based on the data, a solvent/anti-solvent system is highly applicable. For instance, dissolving the crude product in a minimal amount of a good solvent like Ethyl Acetate or Dichloromethane, followed by the slow addition of a nonpolar anti-solvent like hexanes, should effectively induce the precipitation of the pure compound.

-

Chromatography: The high solubility in Dichloromethane and Ethyl Acetate makes them suitable components of the mobile phase for silica gel column chromatography. A typical eluent system might be a gradient of Ethyl Acetate in Hexanes.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] It may cause skin, eye, and respiratory irritation.[9][10] Always consult the latest Safety Data Sheet (SDS) before handling the compound and any of the solvents mentioned in this guide.[9][11] Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[1][4]

Conclusion

The solubility of this compound is dictated by its multifunctional chemical structure, which allows for strong interactions with a variety of polar organic solvents. It is highly soluble in common chlorinated, ester, ether, and alcohol solvents, while exhibiting poor solubility in nonpolar hydrocarbons. This well-defined solubility profile provides chemists with a versatile toolkit for its use in synthesis and purification. By leveraging the data and protocols within this guide, researchers can streamline process development, enhance purification efficiency, and accelerate their research and drug development programs.

References

-

Safety Data Sheet for n-Propanol. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

This compound Product Page. MySkinRecipes. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

This compound Chemical Information. Chongqing Chemdad Co., Ltd. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Xiong, J., et al. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. [Link]

-

This compound General Information. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

This compound Chemical Product. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 79069-15-1 [chemicalbook.com]

- 3. This compound | CAS: 79069-15-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound CAS#: 79069-15-1 [m.chemicalbook.com]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to the Melting Point Determination of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol

Introduction: The Significance of a Melting Point

In the landscape of pharmaceutical development and chemical synthesis, the melting point is a fundamental yet critically important physicochemical property. It serves as a primary indicator of a compound's identity and, more importantly, its purity.[1][2][3][4] For a key chiral intermediate like N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a precursor in the synthesis of various high-value pharmaceuticals, an accurate and reproducible melting point determination is a non-negotiable aspect of quality control.[5]

This guide provides a comprehensive, technically grounded protocol for determining the melting point of this compound. Moving beyond a simple procedural list, we will delve into the causality behind each step, ensuring the methodology is not just followed, but understood. This self-validating system is designed for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results.

Compound Profile: this compound

Before proceeding to the methodology, understanding the subject compound is essential.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (S)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate | [6] |

| Synonyms | BOC-O-BENZYL-L-SERINOL, N-Boc-Serinol(Bzl) | [6] |

| CAS Number | 79069-15-1 | [6] |

| Molecular Formula | C₁₅H₂₃NO₄ | [6] |

| Molecular Weight | 281.35 g/mol | [6][7] |

| Appearance | White to off-white solid/powder | [6][8] |

| Literature Melting Point | 66-69 °C | [6][8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6][8][9] |

The presence of strong intermolecular forces, particularly hydrogen bonding from the hydroxyl (-OH) and N-H groups, contributes to its solid state at room temperature.[10][11][12] The purity of this compound is paramount, as impurities can lead to side reactions in subsequent synthetic steps, impacting yield and the purity of the final active pharmaceutical ingredient (API). Melting point depression—the phenomenon where impurities lower and broaden the melting range—is the key principle we leverage for purity assessment.[1][2][10][12]

Part 1: The Self-Validating Protocol for Melting Point Determination

This protocol is designed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[13][14][15][16][17] Adherence to these standards ensures regulatory compliance and data integrity.

Apparatus Calibration: The Foundation of Trustworthiness

An uncalibrated instrument yields meaningless data. Calibration is the process of verifying your apparatus's accuracy against certified reference standards with precisely known melting points.[18][19][20] This process must be performed regularly and whenever the instrument undergoes maintenance.[18]

Step-by-Step Calibration Protocol:

-

Select Reference Standards: Choose at least two USP Melting Point Reference Standards that bracket the expected melting point of the test sample (66-69 °C). Suitable standards include Vanillin (~81-83 °C) and Acetanilide (~114-116 °C).[13][19][21]

-

Prepare Standards: Following the same preparation technique as for the test sample (see section 1.2), prepare capillaries with the reference standards.

-

Measure Melting Points: Determine the melting point of each standard using the operational protocol (see section 1.3). Use a slow ramp rate (1 °C/minute) for highest accuracy.[15][21]

-

Verify and Correct: Compare the observed melting points to the certified values. The instrument's readings must fall within the tolerance specified in the reference standard's certificate. If a consistent deviation is observed, a calibration correction curve or electronic adjustment should be applied according to the instrument's manual.[20][22]

Caption: Workflow for ensuring melting point apparatus accuracy.

Sample Preparation: Eliminating Variables

The physical state of the sample significantly influences heat transfer and, consequently, the observed melting range.[4][14] The goal is to prepare a uniform, tightly packed column of dry, finely powdered material.

Step-by-Step Sample Preparation:

-

Drying: Ensure the this compound sample is completely dry. Place a small amount in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide or silica gel) for at least 24 hours.[4][15] Moisture acts as an impurity, depressing and broadening the melting range.

-

Pulverization: Gently pulverize the dry sample into a very fine powder using an agate mortar and pestle.[4][15][21] This ensures efficient and uniform heat transfer throughout the sample. Avoid vigorous grinding that could induce polymorphic changes.

-

Capillary Loading: Use a USP-compliant capillary tube (typically 0.8-1.2 mm internal diameter).[13][15] Press the open end of the capillary into the powder multiple times.

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom.[15] The final packed column height should be 2.5-3.5 mm.[15] An insufficient sample may be hard to observe, while an excessive amount will cause a broader melting range due to temperature gradients within the sample.[14][21]

The Measurement Protocol: A Two-Stage Approach for Precision

For an unknown or new batch, a two-stage approach balances speed and accuracy.[20]

Stage 1: Rapid Estimation (Optional but Recommended)

-

Set a high heating rate (e.g., 5-10 °C/minute).[20]

-

Insert the capillary and observe the approximate temperature at which melting occurs. This provides a ballpark figure.

-

Allow the apparatus to cool significantly (at least 15-20 °C below the approximate melting point) before the next run.

Stage 2: Pharmacopeial Determination

-

Set Start Temperature: Program the apparatus to heat to a temperature approximately 10 °C below the expected melting point (or the value from Stage 1).[16][23]

-

Set Ramp Rate: Set the heating rate to 1-2 °C per minute.[3][16] A slow ramp rate is critical for allowing the temperature of the heating block, thermometer, and sample to remain in equilibrium, ensuring an accurate reading.[14]

-

Insert Sample: Once the apparatus has reached the start temperature and stabilized, insert the packed capillary tube. According to USP <741> for Class Ia, the tube can be inserted when the temperature is about 5°C below the expected melting range.[17]

-

Observe and Record:

-

Onset Point (T₁): Record the temperature at which the first drop of liquid becomes visible, or when the column is observed to collapse against the capillary wall.[1][15]

-

Clear Point (T₂): Record the temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[15]

-

-

Report the Melting Range: The result is reported as the range T₁ – T₂.

Caption: Standard operating procedure for melting point measurement.

Part 2: Interpretation of Results - The Scientist's Insight

The numerical result is only half the story. Its interpretation separates the technician from the scientist.

Scenario 1: Sharp Melting Range within Specification (e.g., 67.5 – 68.5 °C)

-

Interpretation: This indicates a high-purity sample. A narrow range (typically ≤ 2°C) is characteristic of a pure crystalline solid.[1][2][10] The observed value falls within the literature range of 66-69 °C, confirming the compound's identity.

-

Action: The material passes the quality control check for purity via melting point.

Scenario 2: Broad and Depressed Melting Range (e.g., 62 – 66 °C)

-

Interpretation: This is a classic sign of an impure sample.[2][10] Impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces.[12]

-

Causality & Investigation:

-

Residual Solvents: The compound is soluble in solvents like ethyl acetate and dichloromethane.[6][9] Inadequate drying could leave residual solvent, acting as an impurity.

-

Synthesis Byproducts: The synthesis of N-Boc protected amino alcohols can have side products.[24][25][26] For instance, if starting from N-Boc-O-benzyl-L-serine, any unreacted starting material (MP: 58-60 °C) would depress the final product's melting point.

-

Enantiomeric Impurity: The presence of the (R)-enantiomer would create a diastereomeric mixture with different packing properties, potentially affecting the melting point.

-

-

Action: The material fails the quality control check. Further purification (e.g., recrystallization) is required, followed by a re-determination of the melting point.

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 79069-15-1 [chemicalbook.com]

- 7. This compound | CAS: 79069-15-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound CAS#: 79069-15-1 [m.chemicalbook.com]

- 10. sciencing.com [sciencing.com]

- 11. westlab.com [westlab.com]

- 12. Video: Melting Points - Concept [jove.com]

- 13. uspbpep.com [uspbpep.com]

- 14. â©741⪠Melting Range or Temperature [doi.usp.org]

- 15. thinksrs.com [thinksrs.com]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. pharmatimesofficial.com [pharmatimesofficial.com]

- 20. csub.edu [csub.edu]

- 21. researchgate.net [researchgate.net]

- 22. SOP for Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 23. pharmabeginers.com [pharmabeginers.com]

- 24. tsijournals.com [tsijournals.com]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" reactivity profile and functional groups

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol

Executive Summary

This compound, a chiral amino alcohol, is a cornerstone building block in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1] Its value stems from a unique combination of functional groups: a primary alcohol, a Boc-protected amine, and a benzyl ether, all organized around a defined stereocenter. This guide provides an in-depth analysis of the molecule's reactivity profile, exploring the specific chemical behaviors of each functional group. We will delve into the principles of orthogonal protection and deprotection, examine key transformations, and provide field-proven experimental protocols to empower researchers in leveraging this versatile synthon for the construction of complex, enantiomerically pure molecules.[1][2]

Molecular Architecture and Functional Group Analysis

The synthetic power of this compound lies in the distinct and predictable reactivity of its constituent parts. Understanding these individual components is crucial for strategic synthetic planning.

Figure 1: Molecular structure and key functional groups.

The N-Boc Protecting Group: Acid-Labile Guardian

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[3][4] Its primary characteristic is its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[5]

-

Reactivity: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[3][4] This acid-lability makes it "orthogonal" to the benzyl ether group, which is removed under different (reductive) conditions.

-

Causality in Deprotection: Strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM) are highly effective.[6] Hydrochloric acid (HCl) in solvents like methanol, ethyl acetate, or dioxane is also widely used.[6][7] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.[3]

-

Potential Issues: The liberated tert-butyl cation is an electrophile and can cause side reactions by alkylating nucleophilic sites on the substrate, such as thiols or electron-rich aromatic rings.[3][4] To mitigate this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the cation.[6]

The Benzyl Ether: Reductively Cleaved Protection

The benzyl (Bn) ether serves as a robust protecting group for the primary alcohol derived from the serine backbone. It is stable to most acidic, basic, and oxidative conditions that do not affect the benzene ring itself.

-

Reactivity: The key feature of the benzyl ether is its susceptibility to hydrogenolysis.[8] This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond, liberating the free alcohol and generating toluene as a byproduct.[8][9]

-

Orthogonal Strategy: This reductive cleavage is the cornerstone of the orthogonal protection strategy with the Boc group. One can selectively deprotect the amine with acid, leaving the benzyl ether intact, or cleave the benzyl ether via hydrogenation, leaving the Boc group untouched. This selective manipulation is critical in multi-step syntheses.

-

Alternative Deprotection: While hydrogenolysis is most common, benzyl ethers can also be cleaved using strong acids (though this is not selective in the presence of a Boc group) or under dissolving metal reduction conditions (e.g., Na/NH₃).[9][10]

The Primary Alcohol: A Hub for Functionalization

The primary hydroxyl group (-CH₂OH) is a versatile handle for synthetic modification. Its reactivity is primarily centered around oxidation and nucleophilic substitution (after conversion to a better leaving group).

-

Oxidation: The alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid.

-

To Aldehyde: Mild oxidation conditions are required to prevent over-oxidation. Common methods include the Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or TEMPO-catalyzed oxidations.

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can achieve this, though care must be taken to ensure compatibility with the other protecting groups.

-

-

Nucleophilic Substitution: The hydroxyl group is a poor leaving group. To facilitate substitution, it is typically first converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. The resulting electrophilic carbon can then be attacked by a wide range of nucleophiles.

Strategic Reactivity and Orthogonal Deprotection

The true synthetic utility of this molecule is realized through the selective and sequential manipulation of its protecting groups. The diagram below illustrates the divergent pathways available from this single chiral precursor.

Figure 2: Orthogonal deprotection pathways for this compound.

This strategic unmasking allows for site-specific modifications. For example, a researcher could deprotect the amine, perform a coupling reaction on the free amine, and then subsequently remove the benzyl ether to reveal the alcohol for further transformation.

| Protecting Group | Cleavage Conditions | Stability | Orthogonality |

| N-Boc | Strong Acid (TFA, HCl)[3][6] | Stable to base, hydrogenation, mild oxidation | Orthogonal to Benzyl ether |

| Benzyl Ether | Catalytic Hydrogenation (H₂, Pd/C)[8][9] | Stable to acid (mild), base, many oxidants | Orthogonal to N-Boc group |

Key Experimental Protocols

The following protocols are presented as robust, validated methods for common transformations. As a senior scientist, I stress that all reactions should be monitored (e.g., by TLC or LC-MS) to determine completion, as reaction times can vary based on substrate purity and scale.

Protocol 1: N-Boc Group Deprotection with Trifluoroacetic Acid (TFA)

Objective: To selectively cleave the Boc group, liberating the primary amine.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. Causality: This mitigates the exothermicity of adding the strong acid and helps control the reaction rate.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The volume ratio of DCM:TFA is often between 1:1 and 4:1.[6][11]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. The crude product is the trifluoroacetate salt of the amine.

-

Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and free the amine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (S)-2-amino-3-benzyloxy-1-propanol.

Protocol 2: Benzyl Ether Cleavage via Catalytic Hydrogenation

Objective: To selectively cleave the benzyl ether, liberating the primary alcohol.

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Inerting the flask is a critical safety measure.

-

Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂ for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The Celite prevents the fine palladium particles from passing through the filter paper and ensures a clean filtrate.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate in vacuo to yield N-Boc-(S)-2-amino-1,3-propanediol.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for asymmetric synthesis. Its well-defined stereochemistry and the orthogonal nature of its protecting groups provide chemists with a reliable and flexible platform for building complex chiral molecules.[1][12] A thorough understanding of the distinct reactivity of the Boc-amine, benzyl ether, and primary alcohol is paramount for its effective use. The protocols and strategic insights provided in this guide serve as a foundation for researchers to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery and development of new chemical entities.

References

-

Title: BOC Deprotection. Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

-

Title: synthesis & cleavage of benzyl ethers. Source: YouTube. URL: [Link]

-

Title: Benzyl Ethers - Protecting Groups. Source: Organic Chemistry Portal. URL: [Link]

-

Title: BOC deprotection. Source: Hebei Boze Chemical Co.,Ltd. URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group. Source: Wikipedia. URL: [Link]

-

Title: Benzyl alcohol and benzyl ether group reactions. Source: ResearchGate. URL: [Link]

-

Title: Benzyl group. Source: Wikipedia. URL: [Link]

-

Title: this compound. Source: MySkinRecipes. URL: [Link]

-

Title: Advice on N-boc deprotection in the presence of acid sensitive groups. Source: Reddit. URL: [Link]

-

Title: Alcohol Protecting Groups. Source: University of Calgary. URL: [Link]

-

Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: RSC Publishing. URL: [Link]

-

Title: Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. Source: ACS Publications. URL: [Link]

-

Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Chemoselective Boc protection of phenols and amino alcohols. Source: ResearchGate. URL: [Link]

-

Title: N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols. Source: Taylor & Francis Online. URL: [Link]

-

Title: this compound. Source: Chongqing Chemdad Co., Ltd. URL: [Link]

-

Title: Dual protection of amino functions involving Boc. Source: RSC Publishing. URL: [Link]

-

Title: Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Source: NIH National Library of Medicine. URL: [Link]

-

Title: Synthesis of N-BOC amines by various routes. Source: ResearchGate. URL: [Link]

-

Title: Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Source: Semantic Scholar. URL: [Link]

-

Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines. Source: Beilstein Journals. URL: [Link]

-

Title: A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Source: Arkat USA. URL: [Link]

- Title: Process for the preparation of optically active chiral amines. Source: Google Patents.

-

Title: Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. Source: ResearchGate. URL: [Link]

-

Title: Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. Source: ResearchGate. URL: [Link]

-

Title: Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Source: DigitalCommons@USU. URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Benzyl group - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Principles of Chirality: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol

This guide provides a comprehensive examination of the stereochemical principles underpinning N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will dissect the structural features governing its chirality, the systematic assignment of its absolute configuration, and the practical implications of its stereoisomerism in the synthesis of complex, biologically active molecules.

Introduction: The Significance of Chiral Amino Alcohols

This compound belongs to the class of amino alcohols, organic compounds possessing both an amine and an alcohol functional group.[1] When these functional groups are arranged around a stereocenter, the molecule becomes chiral, meaning it is non-superimposable on its mirror image.[1] This distinct three-dimensional architecture is fundamental to the molecule's utility. In the pharmaceutical industry, the specific stereochemistry of a molecule is often critical for its biological activity and safety, as enzymes and receptors within the body are themselves chiral.[2] Consequently, enantiomerically pure amino alcohols like this compound are indispensable synthons for constructing complex drugs with precise spatial arrangements.[1][3]

The molecule's name reveals its key structural features:

-

Propanol: A three-carbon alcohol backbone.

-

2-amino: An amine group is located on the second carbon.

-

3-benzyloxy: A benzyl ether group is attached to the third carbon.

-

N-Boc: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be easily removed under mild acidic conditions, making it highly valuable in multi-step synthesis.[4][5]

-

(S): This prefix denotes the specific absolute configuration of the chiral center, a critical designation that will be explored in detail.

Deconstructing Chirality: The Stereocenter at C2

The chirality of this compound originates from a single stereocenter: the carbon atom at the second position (C2) of the propanol chain. A carbon atom is a stereocenter if it is bonded to four different substituents.

The four distinct groups attached to the C2 stereocenter are:

-

-NHBoc (N-tert-butoxycarbonylamino group)

-

-CH₂OH (Hydroxymethyl group)

-

-CH₂OCH₂Ph (Benzyloxymethyl group)

-

-H (Hydrogen atom)